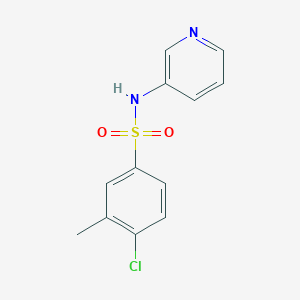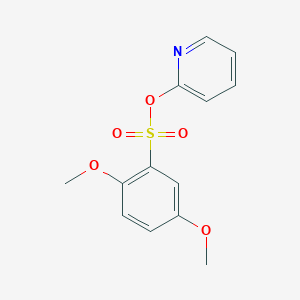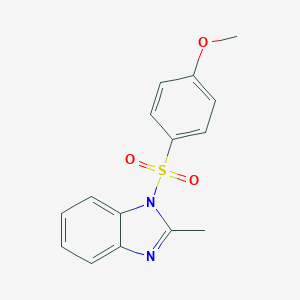![molecular formula C14H21NO4S B344608 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine CAS No. 895768-59-9](/img/structure/B344608.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a 2,4-dimethoxybenzenesulfonyl group attached to a 4-methylpiperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-methylpiperidine.
4-Methylpiperidine: The piperidine ring component of the compound.
Other sulfonyl piperidines: Compounds with similar structures but different substituents on the piperidine ring or the aromatic sulfonyl group.
Uniqueness
This compound is unique due to the presence of both the 2,4-dimethoxybenzenesulfonyl group and the 4-methylpiperidine ring This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
895768-59-9 |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO4S/c1-11-6-8-15(9-7-11)20(16,17)14-5-4-12(18-2)10-13(14)19-3/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
DQBLOPMAOVWOEU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


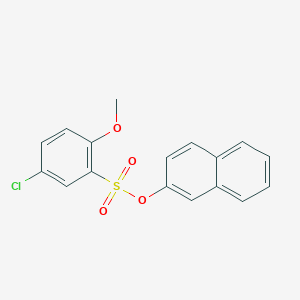
![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)
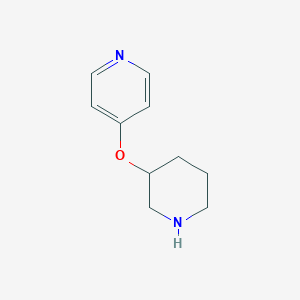
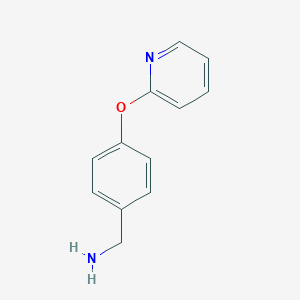
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide](/img/structure/B344555.png)
![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)
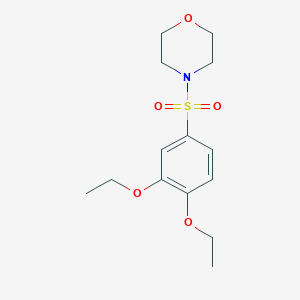
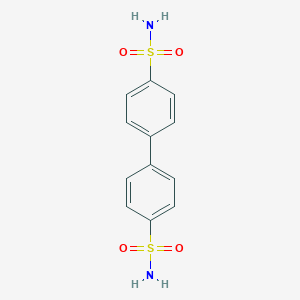
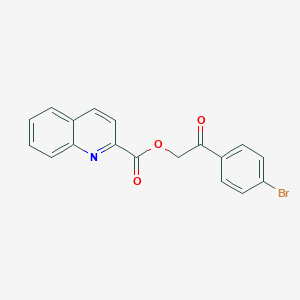
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
